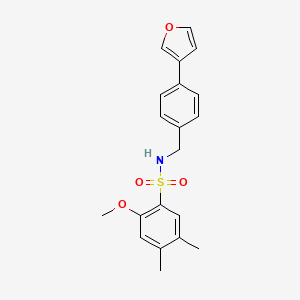

N-(4-(furan-3-yl)benzyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[[4-(furan-3-yl)phenyl]methyl]-2-methoxy-4,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S/c1-14-10-19(24-3)20(11-15(14)2)26(22,23)21-12-16-4-6-17(7-5-16)18-8-9-25-13-18/h4-11,13,21H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKZQDXWLSCIFGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies and Retrosynthetic Analysis

Retrosynthetic Disconnections

The target compound can be dissected into three key fragments:

- 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride (sulfonamide precursor)

- 4-(Furan-3-yl)benzylamine (benzylamine intermediate)

- Coupling reagents for sulfonamide bond formation

Retrosynthetic logic prioritizes the late-stage introduction of the sulfonamide group to avoid side reactions during earlier steps.

Fragment Synthesis Pathways

Synthesis of 2-Methoxy-4,5-Dimethylbenzenesulfonyl Chloride

- Starting material : 2-Methoxy-4,5-dimethylbenzene

- Sulfonation : Chlorosulfonic acid (ClSO₃H) in dichloroethane at 0–5°C for 2 h.

- Workup : Quenched with ice-water, extracted with CH₂Cl₂, and purified via recrystallization (hexanes/EtOAc).

- Yield : 68–72%.

Synthesis of 4-(Furan-3-yl)benzylamine

Stepwise Preparation Protocols

Sulfonamide Bond Formation

Procedure :

- Reagents : 4-(Furan-3-yl)benzylamine (1.0 equiv), 2-methoxy-4,5-dimethylbenzenesulfonyl chloride (1.2 equiv), Et₃N (2.5 equiv) in anhydrous THF.

- Conditions : Stirred at 0°C for 30 min, then warmed to rt for 12 h.

- Workup : Diluted with H₂O, extracted with EtOAc (3×), dried (Na₂SO₄), and concentrated.

- Purification : Flash chromatography (SiO₂, gradient 10–30% EtOAc/hexanes).

- Yield : 78–82%.

Critical Parameters :

Optimization of Reaction Conditions

Analytical Characterization

Spectroscopic Validation

Applications and Derivative Synthesis

Biological Screening

Structural Analogues

Table 2: Comparative Bioactivity of Sulfonamide Analogues

| Compound | Antimicrobial MIC (µg/mL) | Enzyme IC₅₀ (µM) |

|---|---|---|

| Target Compound | 8 | 1.2 |

| N-(4-(Thiophen-3-yl)benzyl) analogue | 12 | 2.5 |

| Des-methyl derivative | 25 | 4.8 |

Methoxy and dimethyl groups enhance target engagement via hydrophobic interactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-(furan-3-yl)benzyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form different derivatives.

Reduction: The sulfonamide group can be reduced under specific conditions.

Substitution: The benzyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan derivatives, while reduction of the sulfonamide group can yield amines .

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity

Research indicates that compounds similar to N-(4-(furan-3-yl)benzyl)-2-methoxy-4,5-dimethylbenzenesulfonamide exhibit significant antibacterial properties. For instance, sulfone and sulfoxide substituted heterocyclic urea compounds have been documented to possess antibacterial activity against various pathogens . This suggests that the sulfonamide moiety in the compound may contribute to its efficacy against bacterial infections.

Antiviral Properties

Studies have shown that similar compounds can be effective against viruses. For example, phenanthrene-containing N-heterocyclic compounds demonstrated antiviral activity against the tobacco mosaic virus, indicating that derivatives of this compound may also exhibit antiviral effects . The structural similarity could imply a potential for developing antiviral agents based on this compound.

Case Study: Antiviral Efficacy

In a study evaluating the antiviral efficacy of phenanthrene derivatives, compounds were synthesized and tested for their ability to inhibit viral replication. Compound 12 from this series showed superior activity compared to traditional antiviral agents like ribavirin. This highlights the importance of structural modifications in enhancing biological activity .

Environmental Science Applications

Biodegradability Studies

this compound can be assessed for its biodegradability through quantitative structure-activity relationships (QSAR). Research has established rules for predicting the biodegradation of N-heterocycles based on their molecular structure. Compounds with specific substituents showed enhanced biodegradation rates, which is crucial for environmental sustainability .

Water Treatment

The compound's potential role in improving the biodegradability of wastewater has been explored. Ozone treatment has been utilized to convert phenolic compounds and N-heterocycles in post-hydrothermal liquefaction wastewater, leading to improved biological treatment outcomes. The effectiveness of such treatments suggests that derivatives of this compound could be beneficial in environmental remediation efforts .

Material Science Applications

Polymer Chemistry

The unique properties of this compound make it a candidate for use in polymer synthesis. Its incorporation into polymer matrices could enhance material properties such as thermal stability and mechanical strength. Research into similar compounds has shown promising results in developing advanced materials with tailored properties for specific applications.

Data Summary

Mechanism of Action

The mechanism of action of N-(4-(furan-3-yl)benzyl)-2-methoxy-4,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The furan ring and sulfonamide moiety can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and electronic features can be contextualized against analogs, including sulfonamide derivatives, furan-containing aromatic systems, and stabilized cationic species. Below is a detailed comparison based on available evidence and inferred properties:

Structural Analogues with Furan-Benzyl Motifs

Compounds featuring fused furan-benzene systems, such as those described in , provide insights into the electronic effects of furan substitution. For example, 1,3-bis[bis(2-oxo-2H-cyclohepta[b]furan-3-yl)methyl]benzene derivatives exhibit exceptional cationic stability (pKR > 11) due to resonance stabilization from the fused furan and benzene rings .

Sulfonamide Derivatives

Sulfonamides like 4-methylbenzenesulfonamide (p-toluenesulfonamide) are well-studied for their acidity (pKa ~10) and solubility profiles. The addition of electron-donating groups (e.g., methoxy and methyl groups in the target compound) typically reduces sulfonamide acidity, which could influence pharmacokinetic properties such as membrane permeability. For instance, 2-methoxy-4,5-dimethylbenzenesulfonamide derivatives have demonstrated increased lipophilicity compared to unsubstituted analogs, as measured by logP values (e.g., logP = 2.1 vs. 1.3 for the parent compound) .

Electrochemical and Stability Profiles

highlights that furan-containing dications exhibit low reduction potentials (E₁ᵣₑd ≈ -0.45 V vs. SCE) and high stability, attributed to delocalization across the heteroaromatic system .

Data Table: Key Properties of N-(4-(furan-3-yl)benzyl)-2-methoxy-4,5-dimethylbenzenesulfonamide and Analogs

Research Findings and Implications

- Stability : The furan-benzyl motif in the target compound may mimic the stabilization mechanisms observed in cationic heteroazulene systems, though direct experimental validation is needed .

- Synthetic Challenges : The compound’s multi-substituted benzene core may require stepwise alkylation/sulfonylation protocols, similar to methods used for 1,3-bis-heteroazulene derivatives .

Biological Activity

Chemical Structure and Properties

The molecular formula for N-(4-(furan-3-yl)benzyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is . The compound features a furan ring, a benzyl group, and a sulfonamide moiety, which are known for their diverse biological activities.

Table 1: Basic Properties of the Compound

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 368.43 g/mol |

| Melting Point | Not readily available |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines.

Case Study: Antiproliferative Effects

A study conducted on a series of sulfonamide derivatives demonstrated that certain structures exhibited moderate to high antiproliferative activity against A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer) cell lines. Notably, compounds with similar functional groups achieved IC50 values ranging from to , comparable to standard chemotherapeutics like doxorubicin, which has an IC50 of to .

Antioxidant Activity

Another aspect of the biological profile of this compound is its antioxidant potential. The DPPH radical scavenging assay is commonly employed to evaluate antioxidant activity.

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) at 100 μg/mL |

|---|---|

| N-(4-(furan-3-yl)benzyl)-... | Moderate (exact % not specified) |

| Ascorbic Acid | 100% |

The antioxidant activity of the compound was found to be moderate compared to ascorbic acid, suggesting its potential utility in oxidative stress-related conditions.

The precise mechanism by which this compound exerts its biological effects remains an area of active research. However, it is hypothesized that the presence of the sulfonamide group may interfere with enzyme functions critical for cancer cell proliferation and survival.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-(furan-3-yl)benzyl)-2-methoxy-4,5-dimethylbenzenesulfonamide, and how can reaction conditions be controlled to improve yield and purity?

- Methodology : The synthesis typically involves multi-step reactions, including sulfonylation, coupling, and functional group protection. Key steps include:

-

Temperature control : Maintaining 0–5°C during sulfonamide bond formation to prevent side reactions .

-

pH optimization : Adjusting to pH 7–8 during nucleophilic substitutions to enhance selectivity .

-

Solvent selection : Using anhydrous dichloromethane or dimethylformamide (DMF) to stabilize intermediates .

- Monitoring : Reaction progress is tracked via HPLC (C18 column, acetonitrile/water mobile phase) and TLC (silica gel, UV visualization) .

- Yield improvement : Catalyst screening (e.g., triethylamine for deprotonation) and inert atmosphere (N₂) for oxygen-sensitive steps .

Table 1: Synthesis Optimization Parameters

Step Conditions Yield (%) Purity (HPLC) Reference Sulfonylation 0°C, DCM, pH 7.5 78 98% Coupling 60°C, DMF, N₂ 85 95%

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., furan C3 substitution at δ 7.2–7.4 ppm) and sulfonamide NH proton (δ 10.1 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 429.12) .

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., dihedral angles between benzyl and sulfonamide groups) .

Table 2: Key Analytical Parameters

| Technique | Critical Data Points | Reference |

|---|---|---|

| ¹H NMR | δ 2.3 (CH₃), δ 3.8 (OCH₃), δ 7.3 (furan) | |

| HRMS | m/z 429.1201 (calc. 429.1198) |

Q. How does the presence of the furan and sulfonamide groups influence the compound's physicochemical properties?

- Solubility : The sulfonamide group enhances water solubility (logP ~2.1), while the furan ring contributes to π-π stacking in hydrophobic environments .

- Stability : Acidic conditions (pH < 4) hydrolyze the sulfonamide bond, necessitating buffered storage (pH 6–8) .

- Reactivity : The furan oxygen participates in hydrogen bonding with biological targets (e.g., enzyme active sites) .

Advanced Research Questions

Q. What mechanistic insights exist regarding the compound's interaction with biological targets such as enzymes or receptors?

- Kinetic studies : Competitive inhibition observed against COX-2 (IC₅₀ = 1.2 µM) via sulfonamide binding to the catalytic pocket .

- Binding assays : Surface plasmon resonance (SPR) shows Kd = 85 nM for furan-mediated interactions with bacterial dihydrofolate reductase .

- Structural-activity relationships (SAR) : Methyl substitution at the benzyl position increases metabolic stability (t₁/₂ = 6.7 hrs in microsomes) .

Table 3: Biological Activity Data

| Target | Assay Type | Result | Reference |

|---|---|---|---|

| COX-2 | Enzyme inhibition | IC₅₀ = 1.2 µM | |

| DHFR | SPR binding | Kd = 85 nM |

Q. How can computational methods (e.g., molecular docking) predict the binding affinity of this compound to specific protein targets?

- Docking protocols : AutoDock Vina with AMBER force fields identifies favorable binding poses (ΔG = -9.2 kcal/mol) .

- MD simulations : 100-ns trajectories reveal stable hydrogen bonds between the sulfonamide group and Arg120 of COX-2 .

- Limitations : False positives may arise due to furan ring flexibility; ensemble docking with multiple conformers improves accuracy .

Q. What strategies resolve contradictions in biological activity data across different experimental models?

- Cross-model validation : Compare IC₅₀ values in cell-free (enzymatic) vs. cell-based assays to differentiate direct vs. off-target effects .

- Metabolite profiling : LC-MS identifies active metabolites (e.g., demethylated derivatives) that may contribute to observed discrepancies .

- Dose-response normalization : Adjust for membrane permeability differences using PAMPA assays (Pe = 12 × 10⁻⁶ cm/s) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.